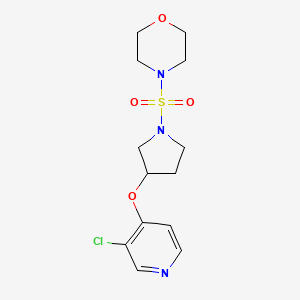

![molecular formula C15H19N5 B2532957 2-(2,6-dimethylpyrimidin-4-yl)-2,3,4,7,8,9-hexahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine CAS No. 2034602-84-9](/img/structure/B2532957.png)

2-(2,6-dimethylpyrimidin-4-yl)-2,3,4,7,8,9-hexahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "2-(2,6-dimethylpyrimidin-4-yl)-2,3,4,7,8,9-hexahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine" is a chemical structure that belongs to the class of pyrazolo[1,5-a]pyrimidines, which are heterocyclic compounds containing a pyrazole ring fused to a pyrimidine ring. These compounds have been studied for various applications, including as reagents in chromatographic analysis, in the synthesis of pharmaceuticals, and for their potential biological activities.

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidine derivatives often involves the reaction of intermediates such as ethoxycarbonyl or acetyl derivatives with hydrazine hydrate, as seen in the formation of 7-oxo-6-[pyrazol-3′(5′)-yl]-4,7-dihydropyrazolo[1,5-a]pyrimidines from 6-ethoxycarbonyl-7-(2-dimethylaminovinyl)pyrazolo[1,5-a]pyrimidines . Additionally, the synthesis of pyrazolo[3,4-d]pyrimidin-4-one derivatives can be achieved by hydrolysis and subsequent reactions with various reagents, such as hydroxylamine hydrochloride, urea, and thiourea .

Molecular Structure Analysis

The molecular structure of pyrazolo[1,5-a]pyrimidine derivatives can be elucidated using techniques such as NMR spectroscopy and X-ray diffraction analysis. For instance, the structures of N-methyl derivatives of pyrazolo[1,5-a]pyrimidines have been confirmed by these methods, providing insights into the regioselectivity and reaction pathways of these compounds .

Chemical Reactions Analysis

Pyrazolo[1,5-a]pyrimidine derivatives undergo various chemical reactions, including cyclization, N-methylation, and reactions with hydrazine and arylhydrazines. These reactions can lead to a diverse range of products with different substituents and functional groups, as demonstrated by the synthesis of 2-(1-Aryl-4-substituted pyrazolo[3,4-d]pyrimidin-6-yl)acetonitrile derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazolo[1,5-a]pyrimidine derivatives can be influenced by their molecular structure and the nature of their substituents. For example, complexes of 2-(4,6-dimethylpyrimidin-2-yl)-5-methyl-2H-pyrazol-3-ol with phenols are stable at high temperatures due to a system of intermolecular N···H–O hydrogen bonds . The stability and reactivity of these compounds are essential for their potential applications in pharmaceuticals and as reagents in analytical chemistry.

Scientific Research Applications

Synthesis and Antibacterial Evaluation

Researchers have synthesized novel heterocyclic compounds containing sulfonamido, pyrimidinyl, and pyrazolyl moieties. These compounds demonstrate significant antibacterial activity, offering potential for the development of new antimicrobial agents. The synthesis involves reactions with various methylene compounds and hydrazine derivatives, highlighting the versatility of these heterocyclic frameworks in medicinal chemistry (Azab, Youssef, & El-Bordany, 2013).

Antimicrobial and Anticancer Activities

Another study presented the synthesis of hydrazone derivatives bearing pyrimidinyl and pyrazolyl moieties, demonstrating significant efficacy against bacterial and fungal strains. This research suggests that similar compounds could have broad-spectrum antimicrobial properties and potential anticancer activity, emphasizing the importance of structural diversity in drug discovery (Kamal et al., 2015).

Regioselectivity in Synthesis

The regioselectivity of 1,3-dipolar cycloadditions was explored to synthesize various heterocyclic compounds, including pyrazolo[3,4-d]pyridazines and pyrazolo[1,5-a]pyrimidines. These compounds exhibit diverse biological activities, such as antimicrobial and anti-inflammatory effects, highlighting the importance of synthetic strategies in enhancing biological properties (Zaki, Sayed, & Elroby, 2016).

Synthesis and Biological Evaluation

Further research into the synthesis and biological evaluation of new 1-(4,6-dimethylpyrimidin-2-yl) derivatives has uncovered their potential as antimicrobial agents. These findings support the exploration of heterocyclic compounds in the search for new treatments for infectious diseases, demonstrating the role of structural modification in drug development (Aggarwal et al., 2013).

Anticancer Activity of Pyrazolo[3,4-d]pyrimidin-4-one Derivatives

A study on the synthesis of pyrazolo[3,4-d]pyrimidin-4-one derivatives and their anticancer activity against the MCF-7 human breast adenocarcinoma cell line indicates promising avenues for the development of anticancer therapeutics. These compounds, especially those with nitrobenzylideneamino moieties, showed potent inhibitory activity, underscoring the potential of structurally novel compounds in cancer treatment (Abdellatif et al., 2014).

properties

IUPAC Name |

11-(2,6-dimethylpyrimidin-4-yl)-7,8,11-triazatricyclo[6.4.0.02,6]dodeca-1,6-diene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N5/c1-10-8-15(17-11(2)16-10)19-6-7-20-14(9-19)12-4-3-5-13(12)18-20/h8H,3-7,9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTCXPVSUNVGPOU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)C)N2CCN3C(=C4CCCC4=N3)C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(6-Cyclopropylpyridin-3-yl)methyl]-3-fluoropyridine-4-carboxamide;dihydrochloride](/img/structure/B2532875.png)

![3-[(2,4-dimethylphenyl)sulfonyl]-6-fluoro-1-methyl-7-piperidin-1-ylquinolin-4(1H)-one](/img/structure/B2532879.png)

![7-Hydroxy-8-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-3-phenyl-2-(trifluoromethyl)chromen-4-one](/img/structure/B2532881.png)

![1-(Prop-2-yn-1-yl)-4-[2-(trifluoromethoxy)benzenesulfonyl]piperazine](/img/structure/B2532885.png)

![(E)-N-(2-(benzo[d]oxazol-2-yl)phenyl)-3-(5-nitrothiophen-2-yl)acrylamide](/img/structure/B2532888.png)

![N-(5-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B2532890.png)

![2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(2-ethoxyphenyl)acetamide](/img/structure/B2532892.png)

![2-[5-amino-4-(methylsulfonyl)-3-(methylthio)-1H-pyrazol-1-yl]-N-1,3-benzodioxol-5-ylacetamide](/img/structure/B2532893.png)

![N-(5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-methyl-3-nitrobenzamide](/img/structure/B2532895.png)

![5-(benzo[d]thiazol-2-yl)-N-(4H-chromeno[4,3-d]thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2532896.png)